![molecular formula C17H21N5O2S B2671265 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034552-34-4](/img/structure/B2671265.png)
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.45. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Inhibitors and Antioxidant Activity
Sulfonamide Compounds as Synthetic Antibiotics and Drug Candidates
Sulfonamide compounds, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, are significant synthetic bacteriostatic antibiotics used for bacterial infections and other microorganism-caused diseases. These compounds have found applications in various clinical uses such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research has expanded their application towards antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, demonstrating their importance in developing valuable drugs for multiple conditions like cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).
Analytical Methods in Antioxidant Activity Determination
The study of antioxidants, critical in fields ranging from food engineering to medicine, has seen significant contributions from sulfonamide derivatives. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others, have been applied in determining the antioxidant capacity of complex samples. Such assessments are crucial in understanding the health benefits and protective effects of compounds, including sulfonamide derivatives, against oxidative stress and related diseases (Munteanu & Apetrei, 2021).
Environmental Impact and Degradation
Effects of Sulfonamides in the Environment
The widespread use of sulfonamides has raised concerns regarding their environmental impact, particularly on microbial populations and human health. Studies suggest that even small amounts of sulfonamides present in the environment, primarily from agricultural activities, could lead to microbial changes that pose global health risks. Understanding the ecological fate and addressing the environmental presence of sulfonamides, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, is crucial for reducing these risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Synthesis and Chemical Properties
Pyrazole Heterocycles in Drug Development
The pyrazole moiety, integral to the structure of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, plays a crucial role in medicinal chemistry due to its presence in biologically active compounds. Pyrazole derivatives have exhibited a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This underscores the significance of pyrazole-based compounds in drug discovery and development, offering insights into the design of new therapeutic agents (Dar & Shamsuzzaman, 2015).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-13-17(15-7-5-4-6-8-15)14(2)22(20-13)10-9-19-25(23,24)16-11-21(3)12-18-16/h4-8,11-12,19H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMVZPRWXJINGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide |
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